molecular formula C17H13N B1330505 Benzylidene-2-naphthylamine CAS No. 891-32-7

Benzylidene-2-naphthylamine

Cat. No.: B1330505
CAS No.: 891-32-7
M. Wt: 231.29 g/mol
InChI Key: CKIGNOCMDJFFES-UHFFFAOYSA-N
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Description

Benzylidene-2-naphthylamine, also known as Benzylideneaniline, is an organic compound with the chemical formula C13H10N2. It is a colorless solid that is soluble in organic solvents. This compound is a versatile chemical that has a variety of uses in the scientific community. It is used in the synthesis of other organic compounds, as an intermediate in the manufacture of pharmaceuticals, and in the production of dyes and pigments.

Scientific Research Applications

Synthesis and Reactivity in Organic Chemistry

Benzylidene-2-naphthylamine exhibits diverse reactivity and forms various complex compounds in organic chemistry. It reacts with ethyl β-(3-ethyl)-β-oxopropionate to produce several complex compounds, including the ethyl ester of α-(2-naphthylamino)benzyl-β-(3-pyridyl)-β-oxopropionic acid and 1-(3-pyridyl)-3-phenylbenzo[f]quinoline (Gusak et al., 1996). Similarly, it can form a hydrido CNC pincer cobalt complex via double C–H bond activation, demonstrating its potential in developing organometallic compounds (Zhou et al., 2015).

Applications in Heterocyclic Chemistry

In heterocyclic chemistry, the reactivity of this compound is utilized to synthesize various heterocyclic compounds. For instance, it reacts with the ethyl ester of (2-quinolyl)-β-oxopropionic acid, leading to the synthesis of ethyl esters of 1-(2-quinolyl)-3-arylbenzo[f]quinoline-2-carboxylic acids (Gusak et al., 1994). Moreover, its reaction with allylacetone forms 1,3-disubstituted benzo[f]quinolines, showcasing its versatility in creating structurally diverse compounds (Kozlov et al., 1986).

Potential in Photophysical Applications

This compound derivatives exhibit intriguing photophysical properties. For example, functionalized 1-naphthylamines synthesized via Cu(I)-catalyzed benzannulation show tunable and polarity-sensitive fluorescence emission, with potential applications in imaging lipid droplets and monitoring cellular growth (Su et al., 2019).

Environmental Impact and Toxic

ology StudiesIn environmental studies, this compound and its derivatives have been investigated for their effects on ecosystems and organisms. For instance, N-phenyl-2-naphthylamine, a derivative, was found to cause oxidative damage and inhibit photosynthesis in the aquatic unicellular algae Chlorella vulgaris, highlighting its potential environmental impact (Qian et al., 2009).

Exploration of Arylamines in Cancer Research

In cancer research, arylamines like this compound have been studied for their roles in carcinogenesis. Occupational exposure to arylamines, including this compound, is associated with elevated risks of bladder cancer, demonstrating the significance of these compounds in occupational health (Vineis, 1994).

Safety and Hazards

Benzylidene-2-naphthylamine is hazardous to the aquatic environment and has long-lasting effects . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . It should be handled in a well-ventilated place, and suitable protective clothing should be worn .

Future Directions

While specific future directions for Benzylidene-2-naphthylamine are not mentioned in the search results, it is noted that it is used for research and development purposes . This suggests that it may have potential applications in various fields of study.

Mechanism of Action

Target of Action

Benzylidene-2-naphthylamine is primarily used as a reagent in organic synthesis . It is also used as an intermediate in dye synthesis

Mode of Action

The mode of action of this compound is largely dependent on the specific chemical reaction it is used in. For instance, it can be used in catalytic reduction reactions and coupling reactions . The compound interacts with other reactants to facilitate the formation of new chemical bonds.

Biochemical Pathways

Instead, it is involved in chemical reactions that lead to the synthesis of various organic compounds .

Result of Action

The result of this compound’s action is the formation of new chemical compounds. For example, it can react with ethyl β-(3-ethyl)-β-oxopropionate under various conditions to produce several different compounds, including the ethyl ester of α-(2-naphthylamino)benzyl-β-(3-pyridyl)-β-oxopropionic acid, 1-(3-pyridyl)-3 phenylbenzo[f]quinoline, ethyl ester of 1-(3-pyridyl)-3-phenylbenzo[f]quinoline-2-carboxylic acid, and N-(2-naphthyl)amide of β-(3-pyridyl)-β-oxopropionic acid .

Action Environment

The action of this compound is influenced by various environmental factors, including temperature, light, and the presence of other chemicals. It is stable under heat and light . . It is irritating and should be avoided contact with skin and eyes . It also poses a certain degree of acute toxicity and should be kept away from children and pets . Furthermore, it can be harmful to the aquatic environment, and its release into water bodies should be controlled and avoided .

Biochemical Analysis

Cellular Effects

It’s known that Benzylidene-2-naphthylamine has certain acute toxicity , which suggests that it may have effects on cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It’s known that this compound can react with other compounds to form different products , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Properties

IUPAC Name

N-naphthalen-2-yl-1-phenylmethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N/c1-2-6-14(7-3-1)13-18-17-11-10-15-8-4-5-9-16(15)12-17/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKIGNOCMDJFFES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NC2=CC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10306409
Record name Benzylidene-2-naphthylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10306409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

891-32-7
Record name 891-32-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176099
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzylidene-2-naphthylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10306409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-BENZYLIDENE-2-NAPHTHYLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are some known reactions involving Benzylidene-2-naphthylamine?

A1: this compound has been shown to react with various compounds, including:

  • Ethyl ester of 3-pyridyl-β-oxopropionic acid: This reaction forms a new compound, though specific details about the product and reaction conditions are limited in the provided abstract [].
  • Ethyl esters of 6-phenyl-and 6-(p-methoxyphenyl)-2,4-dioxocyclo-hexane-1-carboxylic acids: This condensation reaction is highlighted in one of the research papers [], suggesting potential applications in synthesizing more complex heterocyclic systems.

Q2: Are there any studies on the photochemical behavior of this compound?

A: Yes, one research paper mentions "light-induced reactions of organic nitrogen compounds" []. While specific details about this compound's photochemical reactions are not provided in the abstract, this suggests potential for further exploration in this area.

Q3: Has this compound been used in the synthesis of any specific classes of compounds?

A: Research indicates its use in synthesizing cyanine dyes. One study focuses on "Cyanine dyes based on 2-phenyl-3,4-dimethyl-5,6-benzoquinoline" [], highlighting the potential of this compound as a building block for creating dyes with specific properties.

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